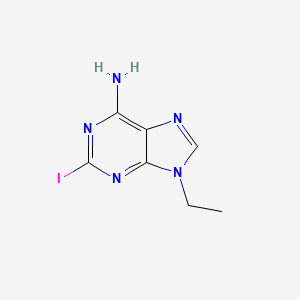

9-Ethyl-2-iodo-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

210046-35-8 |

|---|---|

Molecular Formula |

C7H8IN5 |

Molecular Weight |

289.08 g/mol |

IUPAC Name |

9-ethyl-2-iodopurin-6-amine |

InChI |

InChI=1S/C7H8IN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12) |

InChI Key |

FCDAIPWRQRLWIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)I)N |

Origin of Product |

United States |

Spectroscopic and Analytical Methodologies for Purine Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a compound like 9-Ethyl-2-iodo-9H-purin-6-amine, one would expect to observe distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the amine protons, and the aromatic proton on the purine (B94841) ring.

For instance, in related 9-ethyl-9H-purine derivatives, the ethyl group typically presents as a quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, a result of spin-spin coupling. sigmaaldrich.cn The exact chemical shifts (δ) are influenced by the substituents on the purine ring. The amine (NH₂) protons often appear as a broad singlet, and the C8-H proton of the purine ring would also manifest as a singlet.

Table 1: Representative ¹H NMR Data for a Substituted Purine Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₂ | ~4.2 | Quartet | ~7.0 |

| Ethyl -CH₃ | ~1.4 | Triplet | ~7.0 |

| Amine -NH₂ | Variable (broad singlet) | s (br) | N/A |

| Purine C8-H | ~8.0 | Singlet | N/A |

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the purine ring.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the purine ring are particularly informative. The carbon atom attached to the iodine (C2) would be expected at a lower field compared to other carbons due to the heavy atom effect of iodine. The chemical shifts of the ethyl group carbons would appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~110-120 |

| C4 | ~150-155 |

| C5 | ~120-125 |

| C6 | ~155-160 |

| C8 | ~140-145 |

| Ethyl -CH₂ | ~40-45 |

| Ethyl -CH₃ | ~15-20 |

Note: These are predicted values based on known substituent effects on the purine ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sigmaaldrich.cn

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₈IN₅), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like purine derivatives, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would be expected to show losses of the ethyl group, the amino group, and potentially the iodine atom, helping to confirm the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of a compound. A suitable stationary phase (e.g., C18) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid) would be used to separate this compound from any impurities. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. chemsynthesis.com A suitable solvent system (eluent) would be chosen to achieve good separation of the compound from starting materials and byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for the qualitative monitoring of chemical reactions and for the preliminary determination of appropriate solvent systems for column chromatography. For purine derivatives, silica gel plates (often silica gel 60 F254) are commonly used as the stationary phase.

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, with their polarity adjusted to suit the specific compound. For a moderately polar compound like this compound, a mixture of a less polar solvent and a more polar solvent is typically used. Common mobile phases for purine derivatives include mixtures of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and hexane. For instance, a one-dimensional TLC method using a mixture of two solvents on silica gel plates has been shown to be effective for separating mixtures of alkylated purines and pyrimidines. nih.gov The addition of a small amount of a basic modifier, such as ammonium (B1175870) hydroxide, to the mobile phase can sometimes be beneficial in preventing streaking and improving the spot shape of basic compounds like amines. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is widely applied in the analysis of purine derivatives for both purity assessment and preparative purification.

For the analysis of purine analogs, reversed-phase HPLC is a common mode. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica column, is used with a polar mobile phase. nih.govscitepress.org The mobile phase often consists of an aqueous buffer (such as ammonium formate, potassium phosphate (B84403), or phosphoric acid) mixed with an organic modifier like acetonitrile or methanol. nih.govscitepress.orgsigmaaldrich.com The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.gov

Detection is most commonly performed using a UV detector, as purine rings exhibit strong absorbance in the UV region (typically around 254-270 nm). scitepress.orgsigmaaldrich.com The retention time, the time it takes for a compound to elute from the column, is a characteristic parameter for a given compound under specific chromatographic conditions.

While specific HPLC conditions and retention times for this compound are not publicly documented, a typical analysis would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent. The exact conditions would be optimized to achieve a sharp, symmetrical peak with a reproducible retention time, allowing for accurate purity determination. Commercial suppliers of this compound often provide HPLC data as part of their quality control, indicating its routine use in the characterization of this compound. bldpharm.com

Column Chromatography (Silica Gel)

Column chromatography is the primary method for the purification of synthetic organic compounds on a preparative scale. For purine derivatives like this compound, silica gel is the most commonly used stationary phase. orgchemboulder.comkau.edu.sa

The process involves packing a glass column with silica gel and then eluting the crude product through the column with a suitable solvent system (mobile phase). The choice of the eluent is crucial and is typically determined by preliminary TLC analysis. orgchemboulder.com A solvent system that provides a good separation of the target compound from impurities on the TLC plate is selected.

For purine compounds of moderate polarity, gradient elution is often employed. This involves starting with a less polar solvent system and gradually increasing the polarity by adding a more polar solvent. Common solvent systems include gradients of hexane/ethyl acetate or dichloromethane/methanol. taylorfrancis.com The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product.

Given the amine group in this compound, which can lead to tailing on silica gel due to interactions with acidic silanol (B1196071) groups, several strategies can be employed. One approach is to use an amine-functionalized silica gel. Another is to add a small amount of a basic modifier, like triethylamine (B128534), to the eluent to improve peak shape and recovery.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity.

For this compound, the molecular formula is C\₇H\₈IN\₅. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 30.56% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.93% |

| Iodine | I | 126.90 | 1 | 126.90 | 46.13% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 25.46% |

| Total | 289.076 | 100.00% |

Experimentally, the elemental analysis would be performed using a CHN analyzer. A weighed sample of the purified compound is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The iodine content would be determined by other specific analytical methods. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, to confirm the empirical formula and the purity of the compound.

Melting Point Determination

Melting point is a fundamental physical property of a solid crystalline compound and is a key indicator of its purity. A pure crystalline solid will typically have a sharp melting point range (usually 0.5-1 °C), whereas an impure compound will exhibit a depressed and broader melting point range.

The melting point of a compound is influenced by its molecular structure, including factors like molecular weight, intermolecular forces (such as hydrogen bonding and van der Waals forces), and crystal packing efficiency. The introduction of an iodine atom and an ethyl group to the adenine (B156593) core in this compound will significantly affect its melting point compared to the parent adenine or its non-iodinated analog, 9-ethyl-9H-purin-6-amine. For reference, the melting point of 9-ethyl-9H-purin-6-amine has been reported to be in the range of 196.5-197.5 °C.

While a specific experimentally determined melting point for this compound is not widely published in scientific literature, it is a critical parameter that would be determined as part of its full characterization. The value would be obtained using a calibrated melting point apparatus, and the sharpness of the melting range would serve as an important criterion for assessing the purity of the synthesized compound.

Computational and Theoretical Studies of 9 Ethyl 2 Iodo 9h Purin 6 Amine and Its Analogs

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools to predict how a ligand such as 9-Ethyl-2-iodo-9H-purin-6-amine might interact with a biological target, typically a protein. These simulations can forecast the preferred orientation of the ligand within the protein's binding site and the strength of the interaction.

The interaction of purine-based compounds with protein targets is often characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, in studies of analogous 9-substituted purine (B94841) derivatives, the adenine (B156593) core frequently forms key hydrogen bonds with the protein backbone. The exocyclic amine at the C6 position can act as a hydrogen bond donor, while the nitrogen atoms at positions 1 and 3 can act as acceptors.

Table 1: Predicted Ligand-Protein Interactions for a 9-Substituted Purine Analog

| Interacting Ligand Atom/Group | Protein Residue | Interaction Type |

| N1 of Purine | Main Chain NH | Hydrogen Bond Acceptor |

| N6-Amine of Purine | Side Chain OH | Hydrogen Bond Donor |

| Ethyl Group at N9 | Hydrophobic Pocket | Van der Waals Interactions |

| Iodo Group at C2 | Hydrophobic Pocket | Halogen Bonding/Hydrophobic |

Molecular docking simulations can provide a scoring function that estimates the binding affinity of a ligand to a protein. These scores are calculated based on the predicted intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as the conformational energy of the ligand. For a series of purine analogs, these predicted binding affinities can be correlated with experimentally determined values to validate the computational model.

The selectivity of a compound for a specific protein target over others can also be assessed by docking the ligand into the binding sites of various proteins. The differences in the calculated binding affinities can help in predicting the selectivity profile of the compound. For this compound, its specific substitution pattern, particularly the ethyl and iodo groups, would be critical in determining its selectivity for different protein kinases or other purine-binding proteins.

Table 2: Predicted Binding Affinities for a Series of Purine Analogs Against a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) |

| 9-Methyl-2-chloro-9H-purin-6-amine | -8.5 |

| 9-Ethyl-2-chloro-9H-purin-6-amine | -8.9 |

| This compound | -9.2 |

| 9-Propyl-2-iodo-9H-purin-6-amine | -9.0 |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of a molecule. These methods can be used to calculate various molecular descriptors that are important for its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule.

For purine analogs, the HOMO is typically located over the purine ring and the exocyclic amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the purine ring system. The introduction of an electron-withdrawing iodine atom at the C2 position would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and interaction with biological targets.

Table 3: Calculated HOMO-LUMO Energies for Purine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 9-Ethyl-9H-purin-6-amine | -5.8 | -0.9 | 4.9 |

| This compound | -6.0 | -1.2 | 4.8 |

For this compound, the dipole moment would be influenced by the polar amino group and the electronegative nitrogen and iodine atoms. The calculated dipole moment can provide insights into how the molecule will orient itself in a polar environment, such as the active site of an enzyme.

Pharmacophore Modeling and Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a template to design new molecules with improved potency and selectivity.

For a series of active purine analogs, a pharmacophore model would typically consist of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features. In the case of this compound, the pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the exocyclic amino group.

Hydrogen bond acceptor features corresponding to the N1 and N3 atoms of the purine ring.

A hydrophobic feature representing the ethyl group at the N9 position.

A halogen bond donor/hydrophobic feature for the iodine atom at the C2 position.

This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules that match the model and are therefore likely to be active. It can also guide the chemical synthesis of novel analogs with optimized properties.

Development of 3D Pharmacophore Models

The development of three-dimensional (3D) pharmacophore models is a critical step in modern drug discovery, providing a virtual representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For 2,6,9-trisubstituted purines, a class of compounds to which this compound belongs, pharmacophore modeling has been instrumental in understanding their potential as anticancer agents. mdpi.comnih.gov

In a study focusing on a series of 2,6,9-trisubstituted purine derivatives with cytotoxic activities, a preliminary pharmacophore model was generated to delineate the main structural requirements for their activity. mdpi.comscilit.com The process involved selecting the most active compounds in the series as templates to generate a hypothesis about the necessary chemical features for cytotoxicity. mdpi.com This model identified several key features that are likely crucial for the biological activity of this class of compounds. mdpi.comnih.govscilit.com

The generated pharmacophore model for cytotoxic 2,6,9-trisubstituted purines highlighted the importance of specific chemical features, including:

Aromatic centers

Hydrogen bond acceptor/donor centers

A hydrophobic area

These features are consistent with the observed cytotoxic activity of the assayed compounds, suggesting that the model successfully captures the essential characteristics for their biological function. mdpi.com Although a specific model for this compound has not been individually detailed, the model developed for its close analogs provides a valuable framework for predicting its potential interactions and guiding further investigation.

Identification of Key Structural Features for Activity

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on 2,6,9-trisubstituted purine derivatives have been crucial in identifying the key structural features that determine their biological activity, particularly their cytotoxic effects against cancer cell lines. nih.govnih.govresearchgate.net These studies analyze how variations in the substituents at the C2, C6, and N9 positions of the purine core influence the compound's potency and selectivity.

For this class of compounds, 3D-QSAR models have revealed that steric properties are more influential than electronic properties in explaining the cytotoxicity, accounting for approximately 70% of the contribution. nih.govnih.gov This indicates that the size and shape of the substituents are primary determinants of activity.

Key findings from these studies on purine analogs include:

Substitution at C6: The presence of an arylpiperazinyl system connected to the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity. nih.govresearchgate.net

Substitution at C2: Conversely, the introduction of bulky substituents at the C2 position of the purine ring is generally unfavorable for activity. nih.govresearchgate.net This finding is particularly relevant for this compound, which features a relatively large iodine atom at this position.

The pharmacophore models reinforce these findings, identifying aromatic centers, hydrogen bond acceptors and donors, and hydrophobic regions as critical for activity. mdpi.comnih.gov The amine group at C6 and the nitrogen atoms within the purine ring of this compound can act as hydrogen bond donors and acceptors, while the ethyl group at N9 contributes to a hydrophobic region.

Physicochemical Property Prediction for Biological Relevance

The biological relevance of a chemical compound is profoundly influenced by its physicochemical properties. These properties govern a molecule's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME). acdlabs.com Predicting these properties through computational methods is a fundamental aspect of modern drug discovery, allowing for the early assessment of a compound's drug-like potential. For this compound and its analogs, key physicochemical descriptors such as Topological Polar Surface Area (TPSA), Molar Refractivity (MR), and Lipophilicity (Log P) are used to forecast their behavior in biological systems.

| Compound | TPSA (Ų) | Molar Refractivity | Log P (o/w) |

|---|---|---|---|

| This compound | 75.47 | 63.98 | 1.65 |

| 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | 55.12 | 66.23 | 2.59 |

| N-Benzyl-9-isopropyl-9H-purin-6-amine | 55.12 | 83.74 | 3.20 |

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen and their attached hydrogens, in a molecule. wikipedia.org It is a crucial descriptor for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier (BBB) penetration. numberanalytics.comresearchgate.net A high TPSA value is generally associated with poor membrane permeability. numberanalytics.com

Accepted guidelines in medicinal chemistry suggest that:

Compounds with a TPSA of less than 140 Ų are likely to have good intestinal absorption. wikipedia.orgresearchgate.net

Compounds with a TPSA of less than 90 Ų are more likely to penetrate the blood-brain barrier. wikipedia.orgresearchgate.net

The calculated TPSA for this compound is 75.47 Ų . This value falls comfortably below the thresholds for both good intestinal absorption and potential BBB penetration, suggesting that the compound is likely to be orally bioavailable and may be able to access the central nervous system.

Molar Refractivity (MR)

Molar refractivity (MR) is a physicochemical parameter that relates to the volume of a molecule and its polarizability. wisdomlib.orgpitt.edu It is a measure of the total volume occupied by a molecule and is also indicative of the potential for London dispersion forces to form between the molecule and its biological target. wisdomlib.orgresearchgate.net In quantitative structure-activity relationship (QSAR) studies, MR is often used to describe the steric properties of a molecule and how its bulk and shape can influence its fit within a receptor's binding site. wisdomlib.orgualberta.ca

The predicted molar refractivity for this compound is 63.98 . This value provides a quantitative measure of the molecule's size and polarizability, which is useful for comparative analysis with other active compounds and for developing QSAR models.

Lipophilicity (Log P/O-W)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of a drug's pharmacokinetic profile. emerypharma.com It measures the differential solubility of a compound in a hydrophobic (octanol) versus a hydrophilic (water) environment. This property influences a drug's absorption, membrane permeability, distribution into tissues, and binding to plasma proteins. sailife.com

According to established principles like Lipinski's Rule of Five, an orally active drug typically has a Log P value of less than 5. sailife.com The optimal range for good absorption is often considered to be between 1 and 3. researchgate.net

The calculated Log P for this compound is 1.65 . This value suggests that the compound has a balanced lipophilicity, which is favorable for good membrane permeability and oral absorption. It is not excessively lipophilic, which would risk poor aqueous solubility or sequestration in fatty tissues, nor is it overly hydrophilic, which would hinder its ability to cross lipid membranes. acdlabs.com

Structure Activity Relationships of 9 Ethyl 2 Iodo 9h Purin 6 Amine Analogs in Biological Systems

Impact of Substituents on Purine (B94841) Ring System

The purine molecule, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for chemical modification. nih.gov The electronic properties and spatial arrangement of substituents dictate the molecule's ability to interact with biological receptors.

The introduction of halogen atoms, such as iodine at the C-2 position, significantly influences a molecule's biological profile. Halogens are not merely bulky additions; they can participate in specific, highly directional interactions known as halogen bonds. nih.gov A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule. acs.org

In the context of 9-Ethyl-2-iodo-9H-purin-6-amine, the iodine atom at the C-2 position can act as a halogen bond donor. nih.gov This interaction, with an oxygen atom from a carbonyl, hydroxyl, or phosphate (B84403) group in a protein's binding pocket, can be a crucial factor for ligand binding and molecular recognition. nih.govacs.org The strength and geometry of these bonds are predictable, making them a valuable tool in rational drug design. researchgate.net For instance, studies on halogenated ligands have shown that these interactions can stabilize the ligand-receptor complex, thereby enhancing binding affinity and, in some cases, selectivity for a specific target. nih.govresearchgate.net The presence of a large, polarizable iodine atom can therefore confer unique binding properties that are distinct from other substituents.

Alkylation or arylation at the N-9 position of the purine ring is a critical modification that profoundly impacts biological activity. The purine ring system can exist in different tautomeric forms, most commonly the N(7)H and N(9)H tautomers. nih.gov The specific tautomer present can determine how the molecule presents its hydrogen-bond donors and acceptors, which is fundamental for recognition by a biological target.

The substituents at the C-6 and C-8 positions are pivotal in defining the character of a purine analog.

C-6 Position: In this compound, the C-6 position holds an amine group, classifying it as an adenine (B156593) derivative. nih.gov This amino group is a key hydrogen bond donor and acceptor, mimicking the natural nucleobase adenine and allowing it to interact with complementary sites in enzymes and receptors. Modifications at this position can switch the molecule's function, for example, turning an agonist into an antagonist. nih.gov

C-8 Position: The C-8 position of the purine ring is a highly strategic site for modification. Introducing substituents here can fine-tune a molecule's electronic and steric properties. Research shows that C-8 substitution has a stronger influence on the electronic structure of the purine ring compared to C-2 substitution. acs.org In many SAR studies, modifying the C-8 position leads to significant changes in biological activity and selectivity. For instance, in the development of adenosine (B11128) receptor ligands, C-8 substitution was found to be a key determinant of affinity and selectivity between different receptor subtypes. nih.gov The introduction of hydrophobic groups at C-8 can be critical for activity in some targets, while polar groups may be detrimental. nih.gov

Positional Specificity and Stereochemical Considerations in Activity Modulation

The precise placement of substituents on the purine ring is as important as the nature of the substituents themselves. The distinct electronic environments of the C-2 and C-8 positions, along with the conformational constraints imposed by N-9 alkylation, are central to modulating biological activity.

The differential effects of placing a substituent at the C-2 versus the C-8 position are a well-documented aspect of purine SAR. Although both positions are on the imidazole portion of the purine ring, their distinct locations relative to the other functional groups and the glycosidic bond (in nucleosides) mean they probe different regions of a receptor binding pocket.

Studies on adenosine derivatives as ligands for A₂A and A₃ adenosine receptors (ARs) illustrate this point clearly. It was found that hydrophobic C-2 substituents were generally well-tolerated, leading to high binding affinity at both A₂A and A₃ receptors. nih.gov In contrast, similar hydrophobic substituents at the C-8 position often resulted in a significant loss of affinity at the A₂A receptor while maintaining high affinity at the A₃ receptor. nih.gov This suggests that the binding pocket for the A₂A receptor is sterically constrained around the C-8 position, while the C-2 position can accommodate bulkier groups. nih.gov This positional specificity allows for the development of receptor-selective ligands. Theoretical calculations also support the finding that substituents at the C-8 position exert a stronger influence on the π-electron structure of the purine system than those at the C-2 position. acs.org

Table 1: Comparative Effects of C-2 vs. C-8 Substitution on Adenosine Receptor (AR) Binding Affinity

This table summarizes findings on how the position of hydrophobic substituents on the adenosine scaffold differentially impacts binding affinity at human A₂A and A₃ adenosine receptors. Data is generalized from findings reported in structure-activity relationship studies. nih.gov

| Substitution Position | Effect on A₂A AR Affinity | Effect on A₃ AR Affinity | Inferred Structural Implication |

|---|---|---|---|

| C-2 | High affinity generally maintained with hydrophobic groups (e.g., hexynyl). nih.gov | High affinity generally maintained. nih.gov | The binding pocket can accommodate steric bulk at the C-2 position for both receptors. nih.gov |

| C-8 | Binding affinity is significantly reduced or abolished with hydrophobic groups. nih.gov | High affinity is generally maintained. nih.gov | The A₂A AR binding pocket is sterically restrictive around the C-8 position, unlike the A₃ AR pocket. nih.gov |

The alkylation of the N-9 position, as seen with the ethyl group in this compound, is of paramount importance for defining the molecule's activity. As previously mentioned, this modification prevents the N-7/N-9 tautomerism that is possible in unsubstituted purines. nih.gov This structural stabilization is crucial because biological receptors are typically stereospecific, recognizing only one particular shape and electronic profile of a ligand.

By ensuring the substituent is fixed at the N-9 position, the molecule adopts a stable conformation, which is essential for consistent and predictable interactions with its target. byu.edu The synthesis of purine analogs often involves strategies to selectively alkylate the N-9 position, as this isomer frequently exhibits the desired biological effect. researchgate.netnih.gov The ethyl group itself is relatively small and lipophilic, which can contribute to favorable binding interactions and membrane permeability without introducing excessive steric hindrance. Therefore, N-9 alkylation is a fundamental consideration in the design of purine-based therapeutic agents, providing a stable anchor and a defined molecular geometry necessary for biological activity. byu.edunih.gov

Structure-Based Design Principles for Purine Derivatives

The development of novel therapeutic agents targeting purine-binding proteins, such as kinases and adenosine receptors, heavily relies on the principles of structure-based drug design. This rational approach utilizes the three-dimensional structure of the target protein to design and optimize ligands with high affinity and selectivity. For purine derivatives, including analogs of this compound, these principles guide the modification of the purine core to achieve desired biological activities.

A critical aspect of this design process involves understanding the key interactions between the purine scaffold and the amino acid residues within the binding site of the target protein. For instance, in many kinases, the adenine moiety of ATP forms crucial hydrogen bonds with the hinge region of the enzyme's active site. Similarly, for adenosine receptors, specific substitutions on the purine ring can determine the ligand's affinity and selectivity for different receptor subtypes. nih.govnih.gov

The ethyl group at the N9 position of this compound is a modification that replaces the ribose sugar found in natural nucleosides. This substitution is known to shift the compound's activity from an agonist to an antagonist at adenosine receptors. nih.gov The iodo-substituent at the C2 position offers a site for further chemical modification, allowing for the introduction of various functional groups to probe the binding pocket and enhance potency and selectivity. nih.govnih.gov

Combinatorial Library Design and Screening

Combinatorial chemistry has emerged as a powerful tool in drug discovery, enabling the rapid synthesis of large and diverse libraries of compounds. For purine derivatives, combinatorial approaches allow for the systematic exploration of the chemical space around the purine core by introducing a variety of substituents at different positions.

The design of a combinatorial library of purine analogs typically involves a solid-phase or solution-phase synthesis strategy where a common purine scaffold is functionalized with a collection of building blocks. For example, starting with a core like 2,6-dichloropurine, diverse amine and alcohol functionalities can be introduced at the C6 and C2 positions, respectively. imtm.cz Similarly, a 2-iodo-purine derivative can serve as a versatile intermediate for introducing a wide array of substituents via cross-coupling reactions. nih.gov

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activity. These screening assays can be biochemical, measuring the inhibition of a target enzyme, or cell-based, assessing the compound's effect on a specific cellular pathway or phenotype. nih.govnih.gov The data obtained from HTS of purine libraries provides valuable structure-activity relationship (SAR) information, highlighting which chemical features are important for activity.

| Scaffold | R1 (Position 2) | R2 (Position 6) | R3 (Position 9) | Library Diversity |

| Purine | -Cl, -I, -alkynyl | -Cl, -amines | -H, -alkyl, -aryl | Generation of diverse substituents at key positions to explore SAR. |

| Adenine | -H, -halo, -alkynyl | -NH2 | -ethyl | Introduction of various groups at C2 and C8 to modulate receptor selectivity. nih.govnih.gov |

| 2-Iodoadenosine (B13990) | -I | -NH2 | -ribose | Starting point for synthesizing 2,8-disubstituted adenosine analogs. nih.gov |

Ligand-Based and Receptor-Based Design Strategies

Both ligand-based and receptor-based design strategies are integral to the development of purine derivatives.

Ligand-Based Design: In the absence of a high-resolution structure of the target protein, ligand-based methods rely on the knowledge of existing active molecules. By comparing the structural and physicochemical properties of a series of known active and inactive compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. For 9-ethyladenine (B1664709) derivatives, a pharmacophore model might include a hydrogen bond donor/acceptor at the 6-amino position, a hydrophobic ethyl group at the N9 position, and specific steric and electronic features at the C2 and C8 positions that dictate receptor subtype selectivity. nih.govnih.gov

Receptor-Based Design: When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, receptor-based or structure-based design becomes a powerful approach. This method involves docking virtual libraries of compounds into the binding site of the target protein to predict their binding affinity and orientation. nih.gov For purine derivatives, this allows for the rational design of modifications that can enhance existing interactions or form new ones with the protein. For example, if the binding pocket contains a hydrophobic region near the C2 position of the purine ring, introducing a lipophilic group at this position could increase binding affinity. Docking studies of 2- and 8-substituted 9-ethyladenine derivatives into a homology model of the A3 adenosine receptor have provided insights into the structural basis for their observed selectivities. nih.gov

The iterative process of designing, synthesizing, and testing new purine derivatives, guided by these structure-based principles, has led to the discovery of potent and selective modulators of a wide range of biological targets.

Molecular Mechanisms and Biological Target Interactions of 9 Ethyl 2 Iodo 9h Purin 6 Amine and Its Analogs

Engagement with Purinergic Receptor Subtypes

Purinergic receptors, a family of G protein-coupled receptors (GPCRs), are crucial for a multitude of physiological processes and are activated by endogenous purines such as adenosine (B11128) and ATP. The interaction of synthetic purine (B94841) analogs with these receptors can lead to a range of cellular responses.

Adenosine Receptors (A1, A2A, A2B, A3) Interactions

The adenosine receptor family, consisting of four subtypes (A1, A2A, A2B, and A3), represents a primary target for purine-based compounds. The substitution pattern on the purine core is a key determinant of affinity and selectivity for these receptor subtypes. Research into 9-ethyladenine (B1664709) derivatives has revealed that modifications at the 2- and 8-positions of the purine ring are particularly influential in defining their interaction profile with adenosine receptors. nih.gov

While specific binding data for 9-Ethyl-2-iodo-9H-purin-6-amine is not extensively available in the public domain, the behavior of structurally related 2-substituted and 9-substituted adenine (B156593) analogs provides valuable insights. The replacement of the ribose sugar moiety of adenosine with an ethyl group, as seen in 9-ethyladenine derivatives, is a strategy known to produce adenosine receptor antagonists. ontosight.ai Furthermore, the introduction of a halogen, such as iodine, at the 2-position of the purine ring is a common modification in the design of adenosine receptor ligands. For instance, a 2-iodoadenosine (B13990) derivative has been synthesized and studied in the context of adenosine receptor modulation. nih.gov Generally, 2-alkynyl derivatives of 9-ethyladenine have shown good affinity with a slight selectivity for the human A2A receptor. ontosight.ai

Receptor Binding and Affinity Studies

The affinity of purine derivatives for adenosine receptors is typically quantified through radioligand binding assays. These studies provide Ki values, which represent the concentration of a compound required to displace 50% of a specific radioligand from the receptor, with lower values indicating higher affinity.

For a series of 2- and 8-substituted 9-ethyladenine analogs, binding affinities at human A1, A2A, and A3 receptors have been determined. While specific Ki values for this compound are not reported in the reviewed literature, data for analogous compounds highlight the impact of substitutions at the 2-position. For example, 2-arylalkynyl-adenine derivatives have been shown to act as human A3 adenosine receptor antagonists. rsc.org The nature of the substituent at the 2-position significantly influences the affinity and selectivity profile across the adenosine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Selected 2-Substituted Adenosine Analogs at Human Adenosine Receptors This table presents data for analogous compounds to illustrate structure-activity relationships, as specific data for this compound is not available.

| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) |

|---|---|---|---|

| 2-Chloro-N6-cyclopentyladenosine | 1.5 | 330 | 35 |

| 2-(2-Phenylethoxy)adenosine | >10000 | 2.1 | 1960 |

| 2-Hexynyladenosine | 145 | 4 | >10000 |

Functional Modulations (e.g., Agonism, Antagonism)

Beyond binding, the functional consequence of a ligand's interaction with a receptor is critical. Ligands can act as agonists, activating the receptor to elicit a cellular response, or as antagonists, blocking the receptor and preventing its activation by endogenous agonists.

Derivatives of 9-ethyladenine have been predominantly characterized as adenosine receptor antagonists. nih.gov The antagonistic properties of these compounds are often evaluated in functional assays, such as measuring the inhibition of agonist-induced cyclic AMP (cAMP) accumulation. For the A1 and A3 receptors, which are coupled to Gi/o proteins, activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. mdpi.com An antagonist would block these responses. For instance, the antagonistic nature of some 2-aryl-9-methyl-6-morpholinopurine derivatives has been confirmed through radioligand binding tests at human adenosine receptor subtypes. nih.govmdpi.com

G-Protein and β-Arrestin2 Signaling Preferences

Upon activation, GPCRs can signal through two primary pathways: the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these pathways over the other. This can have significant therapeutic implications, as the two pathways can lead to distinct physiological outcomes. nih.gov

There is currently no specific information available in the reviewed literature detailing the G-protein versus β-arrestin2 signaling preferences for this compound. However, studies on other adenosine receptor ligands have explored this phenomenon. For example, at the A2B adenosine receptor, different classes of agonists have been shown to exhibit biased signaling. nih.gov Some 5'-substituted adenosine analogs act as full agonists in both cAMP accumulation (G-protein pathway) and β-arrestin translocation, while certain C2-substituted analogs show a bias against β-arrestin recruitment. nih.gov This suggests that the substitution at the 2-position of the purine ring, as in this compound, could potentially influence its signaling bias, though further investigation is required to establish this.

Interaction with Cellular Enzymes and Proteins

In addition to cell surface receptors, purine analogs can interact with intracellular enzymes, particularly those involved in purine metabolism.

Adenine Phosphoribosyltransferase (APRT) Inhibition

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, responsible for converting adenine to adenosine monophosphate (AMP). wikipedia.orgnih.gov Inhibition of this enzyme can disrupt nucleotide metabolism and has been explored as a therapeutic strategy in certain diseases. ontosight.ai

Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound acts as an inhibitor of human Adenine Phosphoribosyltransferase (APRT). The known inhibitors of APRT include purine analogs such as 9-deazaguanine (B24355) and 9-deazainosine. ontosight.ai The purine salvage pathway is critical for organisms that cannot synthesize purines de novo. nih.gov While the potential for 2-substituted purine derivatives to inhibit APRT is an area of scientific interest, specific studies on 2-iodo-purines in this context are lacking. Future research would be necessary to determine if this compound or its analogs possess any inhibitory activity against this enzyme.

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted purines are a prominent class of molecules investigated for their inhibitory effects on cyclin-dependent kinases (CDKs), enzymes crucial for regulating the cell cycle, transcription, and other cellular processes. nih.govnih.gov The specific compound, this compound, belongs to this structural family. Research into its analogs reveals key structure-activity relationships (SAR) that determine potency and selectivity against various CDK isoforms.

Modifications at the C2 and C6 positions are critical for determining the inhibitory profile. For instance, in a series of 2-(4′-sulfamoylanilino)purines, the substituent at the C6 position was varied to achieve selectivity for CDK2 over CDK1. nih.gov While alkoxy groups at C6 were found to be effective, the introduction of a 6-ethyl group led to a tenfold decrease in CDK2 inhibitory activity compared to a 6-ethoxypurine (B95773) analog. nih.gov This highlights that both the electronic and steric properties of the C6 substituent are important for binding in the ribose pocket of the kinase. nih.gov

Novel 2,6,9-trisubstituted purines have been developed as potent inhibitors of CDK12, a kinase implicated in the progression of HER2-positive breast cancer. nih.gov Analogs in this series demonstrated potent antiproliferative activity against both trastuzumab-sensitive and resistant breast cancer cell lines. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Purine Analogs as CDK Inhibitors

| Purine Position | Substituent Type | Effect on CDK Inhibition | Reference |

|---|---|---|---|

| C2 | 4′-sulfamoylanilino / aminopyridine | Key for binding and achieving selectivity. The aminopyridine group can form hydrogen bonds with the kinase backbone. | nih.govnih.gov |

| C6 | Ethyl | Reduced CDK2 inhibitory activity compared to 6-ethoxy substitution. | nih.gov |

| C6 | Alkoxy groups (e.g., ethoxy, n-propoxy) | Generally confers high CDK2 inhibitory activity. | nih.gov |

| N9 | Ethyl / Isopropyl | Fits into a small hydrophobic pocket, contributing to binding affinity. | nih.gov |

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.govnih.gov The purine scaffold, as seen in this compound, is a foundational structure for a major class of Hsp90 inhibitors. These inhibitors function by competing with ATP for binding to the N-terminal domain (NTD) of Hsp90, leading to the misfolding and subsequent degradation of Hsp90 client proteins. nih.gov

The development of purine-based Hsp90 inhibitors has led to compounds with improved pharmacological properties. For example, the insertion of an amino group in the N9 side chain of 8-sulfanyladenine derivatives resulted in compounds that were potent, water-soluble, and orally bioavailable. nih.gov One such analog, PU-H71, which features an iodo-substituent on an aryl group, was synthesized to enhance binding to the Hsp90 NTD ATP binding cleft. nih.gov These inhibitors have been shown to induce the degradation of key oncogenic proteins, such as HER-2, and inhibit tumor growth in xenograft models. nih.gov

While initially developed for cancer therapy, the potential of these purine-based inhibitors has been explored for other diseases. For instance, PU-H71 was found to be an effective antiplasmodial agent in malaria models, although cross-reactivity with human Hsp90 remains a consideration for its clinical use as an antimalarial. nih.gov

Table 2: Examples of Purine-Based Hsp90 Inhibitors and Their Biological Effects

| Compound | Key Structural Features | Observed Effect | Reference |

|---|---|---|---|

| PU-H71 | Purine scaffold with 2-iodo-4,5-methylenedioxy aryl group | Increased binding to Hsp90 NTD; effective antiplasmodial activity. | nih.gov |

| Amines 38, 39, and 42 (Analogs) | 8-sulfanyladenines with an amino functional group in the N9 side chain | Water-soluble, orally bioavailable; induced tumor growth inhibition in a gastric cancer xenograft model. | nih.gov |

| Neopentylamine 42 (Analog) | N9-substituted 8-sulfanyladenine | Potent degradation of HER-2 (IC50 = 90 nM). | nih.gov |

Human Ecto-5'-Nucleotidase (CD73) Interactions

Human ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in purinergic signaling by hydrolyzing extracellular adenosine 5'-monophosphate (AMP) to adenosine. nih.gov Elevated adenosine levels in the tumor microenvironment have an immunosuppressive effect, making CD73 an attractive target for cancer immunotherapy. nih.gov While direct studies on this compound are not prominent, research on purine nucleotide analogs provides insight into interactions with CD73.

Inhibitors of CD73 are often non-hydrolyzable nucleotide analogs that competitively inhibit the enzyme. nih.gov Structure-activity relationship studies have shown that modifications to the purine base, the ribose sugar, and the phosphate (B84403) group all influence inhibitory potency. For instance, replacing the N7 nitrogen of the adenine ring with a carbon-hydrogen group (as in 7-deazaadenosine derivatives) can be favorable for activity. nih.gov This is because the adenine N7 does not appear to be involved in crucial protein interactions, and its removal may have subtle, favorable effects on binding. nih.gov

The most potent small-molecule inhibitors to date are often ADP analogues, which act as competitive inhibitors of CD73. nih.gov The development of inhibitors based on purine and pyrimidine (B1678525) scaffolds aims to block the immunosuppressive adenosine pathway, thereby enhancing anti-tumor immune responses. nih.govnih.gov

O6-Alkylguanine-DNA Alkyltransferase Depletion

O6-Alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that removes alkyl groups from the O-6 position of guanine (B1146940) in DNA. nih.gov By doing so, it confers resistance to a major class of anticancer alkylating agents. nih.govresearchgate.net Inhibition of AGT can therefore sensitize tumor cells to these drugs. The purine analog O6-benzylguanine is a well-known inactivator of AGT. nih.gov

Research has focused on developing derivatives of O6-benzylguanine, including those with substitutions at the N9 position, akin to the ethyl group in this compound. Studies on the inactivation of human AGT by 9-substituted O6-benzylguanine derivatives revealed a complex interaction with DNA. nih.gov The presence of DNA increased the rate of AGT inactivation by O6-benzylguanine and its 9-methyl derivative. nih.gov However, for derivatives with larger 9-substituents (such as a ribose group), the presence of DNA was strongly inhibitory to the inactivation process. nih.gov This suggests that DNA may compete with these larger inhibitors for the same binding site on the AGT protein. nih.gov

Furthermore, to improve tumor selectivity, prodrugs of AGT inhibitors have been designed. One strategy involves creating 2-(aryldiazenyl)-9H-purines that are selectively reduced in the hypoxic environment of tumors, releasing the active AGT inhibitor. nih.govresearchgate.net This approach aims to deplete AGT specifically in tumor tissue while sparing normal tissues, potentially widening the therapeutic window of alkylating agents. nih.gov

Table 3: Effect of 9-Substituted Guanine Analogs on AGT Inactivation

| Compound Type | 9-Substituent | Effect of DNA on AGT Inactivation Rate | Reference |

|---|---|---|---|

| O6-benzylguanine | -H | Increased | nih.gov |

| O6-benzyl-9-methylguanine | Methyl | Increased | nih.gov |

| O6-benzylguanosine | Ribose | Strongly Inhibitory | nih.gov |

| O6-benzyl-2'-deoxyguanosine | 2'-Deoxyribose | Strongly Inhibitory | nih.gov |

General Biochemical Pathways and Cellular Processes

Impact on Cellular Metabolism

The inhibition of key proteins like Hsp90 by purine-based compounds can have significant downstream effects on cellular metabolism and stress response pathways. Hsp90 is intrinsically linked to cellular homeostasis, and its inhibition can trigger stress responses such as the unfolded protein response (UPR). nih.gov The UPR is an endoplasmic reticulum (ER)-based mechanism that is activated by the accumulation of unfolded or misfolded proteins. nih.gov Given that many cancers rely on stress response pathways for survival, targeting chaperones like Hsp90 represents a strategy to disrupt tumor cell metabolism and viability. nih.gov

Furthermore, the metabolism of purine-based drugs themselves is a key consideration. For instance, hypoxia-selective prodrugs designed to inhibit AGT are metabolized under low-oxygen conditions, a metabolic state characteristic of many solid tumors. researchgate.net This targeted metabolism allows for the preferential activation of the drug within the tumor microenvironment.

Modulation of Cellular Signaling Pathways

Compounds based on the this compound scaffold can modulate a variety of cellular signaling pathways by interacting with their respective biological targets.

Cell Cycle and Transcription Signaling: As inhibitors of CDKs, these purine analogs directly interfere with the machinery that controls cell cycle progression and gene transcription. nih.govnih.gov Inhibition of transcriptional CDKs, such as CDK9, can prevent the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1. nih.gov This reinstates the ability of cancer cells to undergo apoptosis. nih.gov

Oncogenic Signaling Cascades: By inhibiting Hsp90, purine analogs cause the degradation of a wide array of client proteins that are often critical nodes in oncogenic signaling. nih.gov A prime example is the degradation of the HER-2 receptor tyrosine kinase, a key driver in certain breast cancers. nih.gov Inhibition of Hsp90 has also been shown to affect the phosphorylation status of proteins in major signaling pathways, including AKT, STAT3, and ERK1/2. nih.gov

Stress Response Pathways: Hsp90 inhibition can modulate stress-responsive kinase pathways. Studies have shown that treatment with Hsp90 inhibitors can lead to increased phosphorylation of stress-activated protein kinases/Jun-amino-terminal kinases (SAPK/JNK) and the tumor suppressor p53, ultimately promoting apoptosis. nih.gov

DNA Repair Signaling: By depleting AGT, these compounds can modulate the DNA damage response. nih.gov The inactivation of AGT prevents the repair of specific DNA lesions induced by alkylating agents, enhancing the efficacy of these chemotherapeutic drugs and sensitizing resistant cells. nih.govnih.gov

Mechanisms of Action of this compound and its Analogs

The biological activities of purine derivatives are diverse and depend on the nature and position of substituents on the purine ring. For this compound and its analogs, the primary mechanism of action appears to be the modulation of adenosine receptors. However, based on the activities of structurally related purine analogs, other mechanisms, including anticancer, antiviral, and antimicrobial actions, are also plausible.

Antagonism of Adenosine Receptors

A significant body of research points to 9-ethyladenine derivatives acting as antagonists at human adenosine receptors (A1, A2A, A2B, and A3). The substitution pattern on the purine core is crucial for the affinity and selectivity towards these receptor subtypes.

A study investigating the structure-activity relationships of 9-ethylpurine derivatives utilized 2-iodo-9-ethyladenine , the direct precursor to this compound, as a starting material for synthesizing a range of analogs. This work demonstrated that substitutions at the 2-, 6-, and 8-positions of the 9-ethylpurine scaffold lead to compounds with varying affinities for adenosine receptors, acting as antagonists. For instance, an 8-bromo-9-ethyladenine (B1234844) derivative displayed high affinity for A2A and A2B receptors. bldpharm.com This suggests that this compound itself likely functions as an adenosine receptor antagonist, with the iodine at the 2-position and the ethyl group at the 9-position contributing to its specific receptor interaction profile.

Further supporting this, research on 2- and 8-alkynyl-9-ethyladenines also identified these compounds as adenosine receptor antagonists. nih.gov The replacement of the ribose sugar with an ethyl group is a key feature that shifts the activity from agonistic (like adenosine) to antagonistic. nih.gov

The antagonism of adenosine receptors can have various physiological effects, including the modulation of inflammatory responses and neuronal activity. google.com A2A receptor antagonists, for example, are being explored for their potential in treating neurodegenerative diseases, while A3 receptor antagonists show promise in managing inflammatory conditions and glaucoma. google.comnih.gov

Table 1: Adenosine Receptor Antagonist Activity of 9-Ethylpurine Analogs

| Compound | Position of Substitution | Substituent | Receptor Target(s) | Observed Activity | Reference |

|---|---|---|---|---|---|

| 8-Bromo-9-ethyladenine | 8 | Bromo | A2A, A2B | High affinity antagonist (Ki = 0.052 and 0.84 µM, respectively) | bldpharm.com |

| 2-Phenethoxy-9-ethyladenine | 2 | Phenethoxy | A2A | High A2A vs. A2B selectivity (~400-fold) | bldpharm.com |

| 2-Phenethylamino-9-ethyladenine | 2 | Phenethylamino | A2B | Improved affinity compared to parent compound | bldpharm.com |

| 6-Phenethylamino-9-ethylpurine | 6 | Phenethylamino | A2B | Improved affinity compared to parent compound | bldpharm.com |

| 8-Hexynyl-9-ethyladenine | 8 | Hexynyl | A3 | Good affinity (Ki = 0.62 µM) | bldpharm.com |

| 2-Alkynyl-9-ethyladenines | 2 | Alkynyl chains | A2A | Good affinity and slight selectivity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anticancer Mechanisms

While direct studies on the anticancer mechanisms of this compound are limited, the broader class of 2,6,9-trisubstituted purines has demonstrated significant antiproliferative activity through various mechanisms.

One prominent mechanism for purine analogs is the inhibition of cyclin-dependent kinases (CDKs) . For example, olomoucine (B1683950) II, a 2,6,9-trisubstituted purine, is a potent inhibitor of CDK2, CDK7, and CDK9. nih.gov These kinases are crucial for cell cycle regulation and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Given the structural similarity, it is plausible that this compound or its derivatives could exert anticancer effects through a similar mechanism.

Another potential anticancer mechanism is through antimetabolite activity . Purine analogs can mimic endogenous purines and interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells. Mercaptopurine, a well-known purine analog, inhibits adenine nucleotide biosynthesis. researchgate.net

Furthermore, a study on novel 2,6,9-trisubstituted purine derivatives found that one of the lead compounds induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cancer cells. nih.gov Structure-activity relationship (SAR) studies in this research indicated that the nature of the substituent at the C-2 position of the purine ring influences cytotoxic activity. nih.gov

Table 2: Anticancer Activity of Related Purine Analogs

| Compound Class | Specific Compound Example | Proposed Mechanism of Action | Target Cell Lines | Reference |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purines | Olomoucine II | Inhibition of CDK2, CDK7, and CDK9; activation of p53 | Various tumor cell lines | nih.gov |

| 2,6,9-Trisubstituted Purines | Compound 7h | Induction of apoptosis, S-phase cell cycle arrest | HL-60 and other cancer cell lines | nih.gov |

| Purine Analogs | Mercaptopurine | Inhibition of adenine nucleotide biosynthesis (antimetabolite) | Various cancers | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Antiviral Mechanisms

Purine analogs are a well-established class of antiviral agents. Their primary mechanism of action often involves the inhibition of viral polymerases . As nucleoside or nucleotide analogs, they can be incorporated into the growing viral DNA or RNA chain, leading to premature chain termination. bldpharm.com

For instance, acyclovir, a guanine analog, is a chain terminator of viral DNA elongation in herpes simplex virus. bldpharm.com While this compound is not a traditional nucleoside analog due to the ethyl group at the N9 position, its purine core is a key feature in antiviral drug design.

Research on 2-amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine derivatives has identified compounds with high anti-Hepatitis B Virus (HBV) activity. mdpi.com These compounds are believed to interfere with viral replication. A recent study also highlighted the antiviral activity of newly synthesized 2-iodo-nucleosides against the Japanese Encephalitis Virus. nih.gov This suggests that the 2-iodo-purine scaffold is a promising feature for the development of antiviral agents.

Antimicrobial Mechanisms

The antimicrobial potential of purine derivatives is an area of active investigation. While specific data for this compound is not available, related compounds have shown activity against various pathogens. The mechanisms can be diverse, ranging from the inhibition of essential metabolic pathways to the disruption of cell wall integrity.

For example, some sulfonamide-containing quinoline (B57606) derivatives, which can be considered structurally related in terms of heterocyclic chemistry, exhibit antibacterial activity by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis and subsequent DNA replication. nih.gov Other studies have shown that certain phytochemicals with indole (B1671886) moieties, which share some structural similarities with the purine core, can interfere with bacterial quorum sensing and biofilm formation. nih.gov

The presence of an iodine atom can also contribute to antimicrobial activity, as seen in iodo-quinoline derivatives that have shown efficacy against a range of bacteria. mdpi.com

Antioxidant Mechanisms

There is limited direct evidence for the antioxidant activity of this compound. However, some purine and pyrimidine derivatives have been reported to possess antioxidant properties. The mechanism often involves the scavenging of free radicals or the inhibition of enzymes that produce reactive oxygen species (ROS), such as lipoxygenase. mdpi.com

For example, a series of novel pyrimidine acrylamides were found to exhibit moderate antioxidant activity in the DPPH assay and good lipid peroxidation inhibition. mdpi.com It is conceivable that the purine ring system, with its electron-rich nature, could participate in redox reactions and confer some antioxidant capacity, although this remains to be experimentally verified for this compound.

Future Research Directions and Open Questions in 9 Ethyl 2 Iodo 9h Purin 6 Amine Research

Development of Novel Synthetic Routes for Complex Analogs

The future of research on 9-Ethyl-2-iodo-9H-purin-6-amine is intrinsically linked to the ability to synthesize a diverse library of its analogs. While the core structure is established, the exploration of its full therapeutic potential necessitates the development of versatile and efficient synthetic methodologies. Future efforts in this area are anticipated to focus on several key aspects:

Late-Stage Functionalization: Developing methods for the selective modification of the purine (B94841) core at various positions will be crucial. This would allow for the rapid generation of a wide range of analogs from a common intermediate, facilitating the exploration of structure-activity relationships.

Greener Synthetic Approaches: A move towards more environmentally benign synthetic routes is a growing trend in medicinal chemistry. Future syntheses of this compound analogs will likely prioritize the use of less hazardous reagents and solvents, and aim for higher atom economy.

Combinatorial Chemistry: The application of combinatorial chemistry techniques could significantly accelerate the discovery of potent and selective analogs. By systematically varying the substituents at different positions of the purine ring, large libraries of compounds can be synthesized and screened for biological activity.

A variety of synthetic strategies have been successfully employed for the synthesis of related purine derivatives. For instance, the synthesis of novel 9-ethyl-9H-purine derivatives has been achieved and their anti-tumor activities evaluated. nih.govresearchgate.net Similarly, methods for the synthesis of 6,8,9-trisubstituted purines and other nucleotide analogs with modified sugar moieties have been reported. nih.govresearchgate.net These existing methodologies can serve as a foundation for the development of novel synthetic routes for complex analogs of this compound.

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict the biological activity and physicochemical properties of molecules before their synthesis. For this compound, advanced computational approaches can guide the rational design of more potent and selective analogs.

Future research in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activities. researchgate.netmdpi.com These models can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. Studies on other purine derivatives have successfully utilized QSAR to guide the design of potent inhibitors. mdpi.comresearchgate.net

Molecular Docking Simulations: Molecular docking can be used to predict the binding mode of this compound and its analogs to their biological targets. nih.govresearchgate.netejmo.orgnih.govijper.orgresearchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with improved binding affinity and selectivity. Docking studies have been instrumental in the development of other purine-based inhibitors. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the binding event. nih.gov This can help in understanding the stability of the interaction and the role of conformational changes in ligand binding.

The application of these computational methods will be crucial for accelerating the drug discovery process for this class of compounds.

Elucidation of Undiscovered Molecular Targets and Pathways

A key area of future research will be the identification and validation of the molecular targets of this compound and its analogs. The purine scaffold is known to interact with a wide range of biological targets, and the specific substitutions on this compound suggest several potential avenues for investigation.

Potential molecular targets and pathways to be explored include:

Protein Kinases: The purine core is a common feature in many kinase inhibitors. mdpi.com Given that dysregulation of kinases is a hallmark of many diseases, including cancer, exploring the inhibitory activity of this compound against a panel of kinases is a promising research direction. Studies on other 2,6,9-trisubstituted purines have identified them as potent kinase inhibitors. mdpi.comnih.gov

Adenosine (B11128) Receptors: As an analog of adenine (B156593), it is plausible that this compound could interact with adenosine receptors. nih.gov These G protein-coupled receptors are involved in a variety of physiological processes, making them attractive drug targets.

Enzymes of Purine and Pyrimidine (B1678525) Metabolism: The structural similarity to natural purines suggests that this compound could interfere with the enzymes involved in purine and pyrimidine metabolism. nih.gov Targeting these pathways is a validated strategy for the development of antimicrobial and anticancer agents.

Other Novel Targets: Techniques such as chemical proteomics and thermal shift assays can be employed to identify novel, unanticipated binding partners of this compound within the cell.

The identification of the specific molecular targets and the elucidation of the downstream signaling pathways they modulate will be critical for understanding the mechanism of action of this compound and for its development as a therapeutic agent.

Exploration of Structure-Function Relationships in Novel Biological Systems

Understanding the relationship between the chemical structure of this compound and its biological function is paramount for the design of improved therapeutic agents. Systematic modifications of the purine core and its substituents will allow for the establishment of clear structure-activity relationships (SAR).

Key questions to be addressed in this area include:

Influence of the 2-Iodo Group: The iodine atom at the C2 position is a key feature of this molecule. Its size, electronegativity, and ability to form halogen bonds could play a crucial role in target binding. SAR studies will aim to understand the importance of this substituent and explore the effects of replacing it with other halogens or functional groups.

Role of the 9-Ethyl Group: The ethyl group at the N9 position influences the compound's lipophilicity and steric profile. Investigating the impact of varying the length and nature of the alkyl chain at this position will provide insights into the optimal requirements for activity.

Impact of Substitutions at Other Positions: Exploring the effects of introducing substituents at other positions of the purine ring, such as the C6-amino group and the C8 position, will further refine the SAR and potentially lead to the discovery of analogs with enhanced potency and selectivity.

Q & A

Q. What synthetic strategies are effective for preparing 9-Ethyl-2-iodo-9H-purin-6-amine?

The synthesis typically involves halogenation and alkylation of purine precursors. For example:

- Step 1 : Start with 6-chloropurine as the base scaffold.

- Step 2 : Introduce the ethyl group at the N9 position via alkylation using ethyl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .

- Step 3 : Iodination at the C2 position can be achieved using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.

- Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or acetonitrile) significantly impact yield and purity. Monitor by TLC or HPLC .

Q. How can tautomeric forms of this compound be characterized?

Tautomerism is analyzed via:

- NMR Spectroscopy : H and C NMR detect shifts in proton environments, distinguishing keto-enol or amine-imine tautomers.

- X-ray Crystallography : Resolves bond lengths and angles to confirm dominant tautomeric states (e.g., N9-ethyl vs. N7-alkylation) .

- Computational Modeling : DFT calculations predict thermodynamic stability of tautomers .

Q. What analytical techniques validate purity and structural integrity?

- HPLC : Retention time and peak symmetry indicate purity (>95% recommended for biological assays).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₉IN₆ for this compound).

- Elemental Analysis : Matches experimental and theoretical C/H/N/I percentages .

Advanced Research Questions

Q. How does the iodine substituent at C2 influence binding affinity in enzyme inhibition studies?

The bulky iodine atom enhances hydrophobic interactions but may sterically hinder binding. Comparative studies with chloro/bromo analogues show:

- Affinity Trends : Br > Cl > I for adenosine receptors due to van der Waals radii and electronegativity differences .

- SAR Insights : Iodo substitution at C2 improves selectivity for kinases (e.g., PI3K inhibitors) by occupying hydrophobic pockets .

- Data Conflict Resolution : Contradictions in IC₅₀ values may arise from assay conditions (e.g., membrane vs. cell-free systems) .

Q. How can reaction conditions be optimized to mitigate by-products during iodination?

-

Solvent Screening : Use DMF for solubility but avoid prolonged heating to prevent dehalogenation.

-

Catalyst Selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) minimizes side reactions in aryl iodide synthesis .

-

By-product Table :

By-product Cause Mitigation Deiodinated purine Overheating Lower temperature (50°C) N7-alkylation Base excess Use weaker bases (NaHCO₃)

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How to design enzyme inhibition assays for this compound?

- Protocol :

- Data Interpretation : IC₅₀ values < 1 µM indicate high potency; Hill coefficients >1 suggest cooperative binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.